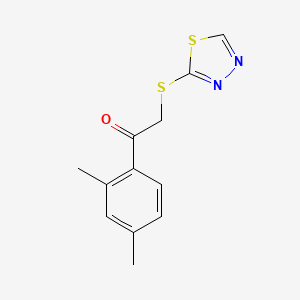

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one

CAS No.:

Cat. No.: VC20734527

Molecular Formula: C12H12N2OS2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2OS2 |

|---|---|

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |

| Standard InChI | InChI=1S/C12H12N2OS2/c1-8-3-4-10(9(2)5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | YHRKIZIQYDGACC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CSC2=NN=CS2)C |

Introduction

Structural Features

The compound’s architecture comprises three key components:

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle with sulfur and two nitrogen atoms, exhibiting mesoionic properties that enhance membrane permeability and biological activity .

-

Thioether Linkage: A sulfur atom connecting the thiadiazole ring to the ethanone group, contributing to redox activity and potential interactions with biological targets.

-

2,4-Dimethylphenyl Group: A hydrophobic aromatic substituent that may influence lipophilicity, receptor binding, and metabolic stability.

Key Functional Groups:

| Group | Position | Role in Reactivity/Bioactivity |

|---|---|---|

| Ketone (C=O) | Ethanone | Electrophilic center for nucleophilic attacks |

| Thioether (S–C) | Linker | Redox-sensitive site |

| Methyl (CH₃) | 2,4-Phenyl | Hydrophobic interactions |

Synthesis and Preparation

The synthesis of related thiadiazole derivatives typically involves two-step processes:

-

Heterocyclization: Formation of the 1,3,4-thiadiazole core via reactions of hydrazine derivatives with carbon disulfide .

-

Alkylation: Substitution at the mercapto group using alkyl halides or acylating agents .

For the target compound, a plausible route includes:

-

Step 1: Reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromo-1-(2,4-dimethylphenyl)ethanone in ethanol/KOH, yielding the thioether linkage .

-

Step 2: Purification via recrystallization or chromatography to isolate the desired product .

Reagents and Conditions:

| Reagent | Role | Conditions |

|---|---|---|

| Ethanol/KOH | Base for alkylation | Reflux, 1–2 hours |

| 2-Bromoethanone | Alkylating agent | 0.01 mol scale |

| Carbon disulfide | Thiadiazole formation | Alkaline medium (NaOH) |

| Compound | Substituents | Antifungal Activity (MIC, µg/mL) |

|---|---|---|

| 3k | 2,4-Difluorophenyl | 2.5–20.97 (Candida spp.) |

| 3l | 2,4-Dichlorophenyl | 1.7–17.29 (Candida spp.) |

The dimethylphenyl group may enhance lipophilicity, improving membrane penetration compared to halogenated analogs .

Analytical Characterization

The compound’s structure is confirmed using:

Research Findings on Analogues

Antifungal Activity

Compounds 3k and 3l (2,4-difluoro- and 2,4-dichlorophenyl derivatives) demonstrated potent activity against Candida spp. via ergosterol depletion .

Ergosterol Quantification:

| Compound | Ergosterol Level (%) at 40 µg/mL |

|---|---|

| 3k | 20.97 ± 0.88 |

| 3l | 17.29 ± 0.64 |

| Fluconazole | 18.27 ± 0.72 |

Immunomodulatory Effects

A sulfamoyl benzamidothiazole derivative (1) with a 2,5-dimethylphenyl group enhanced NF-κB activity, suggesting adjuvant potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume